molecular formula C15H21NO B8404324 1-(N,N-Dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one

1-(N,N-Dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one

Cat. No.: B8404324
M. Wt: 231.33 g/mol
InChI Key: JGTIRSKOVUYUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N,N-Dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)10-11-16(4)5/h6-11H,1-5H3

InChI Key

JGTIRSKOVUYUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(1,1-Dimethylethyl)phenylmethyl ketone (5 g) in absolute ethanol (50 ml) heated to 80° C. with stirring was added N,N-dimethylformamide diethyl acetal (5.01 g) in absolute ethanol (2.5 ml) dropwise over 5 minutes, heated under reflux with stirring overnight and the reaction followed by tlc. The excess ethanol was removed under reduced pressure to give a brown oil which was cooled in cardice to give a yellow solid. The product was recrystallised from petroleum ether 40°-60° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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